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Introduction

(Rac)-Lartesertib (also known as M4076) is a potent and selective ATP-competitive inhibitor of
the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DNA damage
response (DDR), a critical cellular network that detects and repairs DNA double-strand breaks
(DSBs). By inhibiting ATM, Lartesertib prevents the activation of downstream signaling
pathways that are essential for DNA repair, cell cycle checkpoint activation, and apoptosis.[1]
This disruption of DNA repair mechanisms can sensitize cancer cells to DNA-damaging agents
like ionizing radiation and certain chemotherapies, making ATM an attractive therapeutic target.

[2][3]

These application notes provide a comprehensive guide to measuring the inhibitory activity of
(Rac)-Lartesertib against ATM kinase. The protocols detailed below cover both biochemical
and cell-based assays to quantify inhibitor potency and its effects on downstream signaling
pathways.

Key Concepts and Signaling Pathway

Upon induction of DNA DSBs by agents such as ionizing radiation (IR), the MRE11-RAD50-
NBS1 (MRN) complex recruits ATM to the site of damage. This leads to the
autophosphorylation of ATM at Serine 1981, transitioning it from an inactive dimer to an active
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monomer. Activated ATM then phosphorylates a multitude of downstream substrates to
orchestrate the DDR. Key substrates include:

e Checkpoint Kinase 2 (CHK2): Phosphorylated by ATM at Threonine 68, leading to its
activation. Activated CHK2, in turn, phosphorylates downstream targets to induce cell cycle
arrest.[4]

e p53: Phosphorylated by ATM at Serine 15, which leads to its stabilization and activation.
Activated p53 promotes the transcription of genes involved in cell cycle arrest and apoptosis.

o Histone H2AX: Phosphorylated at Serine 139 to form y-H2AX, which serves as a scaffold for
the recruitment of DNA repair proteins to the site of damage.[2]

The inhibition of ATM by Lartesertib blocks these phosphorylation events, thereby impairing the
cell's ability to respond to and repair DNA DSBs.
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Figure 1: ATM Signaling Pathway and Inhibition by Lartesertib.
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Data Presentation

The inhibitory potency of (Rac)-Lartesertib can be quantified using various biochemical and
cell-based assays. The following table summarizes key quantitative data for Lartesertib and
other ATM inhibitors for comparison.

Compound Assay Type Target ICso0 Reference
(Rac)-Lartesertib  Biochemical
, ATM 0.2 nM [5]
(M4076) Kinase Assay
Biochemical
KU-55933 _ ATM 13 nM [6]
Kinase Assay
Biochemical
KU-60019 _ ATM 6.3 nM [6]
Kinase Assay
Biochemical
CP-466722 ATM 4.1 pM [6]

Kinase Assay

80-100% target
Cellular Assay

(Rac)-Lartesertib inhibition at 100-
(y-H2AX ATM Pathway ) [2]
(M4076) reduction) 400 mg daily
dose in patients

Experimental Protocols
In Vitro ATM Kinase Assay for ICso Determination

This protocol describes a biochemical assay to determine the ICso value of (Rac)-Lartesertib
using a luminescent ADP detection method (ADP-Glo™ Kinase Assay).
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Figure 2: Workflow for In Vitro ATM Kinase ICso Determination.
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Materials:

Recombinant human ATM protein

o ATM substrate (e.qg., biotinylated p53-derived peptide)

* (Rac)-Lartesertib

o ATP

e Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgClz, 1 mM DTT, 0.01% Triton X-100)
o ADP-Glo™ Kinase Assay Kit (Promega)

» White, opaque 384-well plates

e Luminometer

Procedure:

o Compound Preparation: Prepare a serial dilution of (Rac)-Lartesertib in DMSO, then dilute
further in kinase buffer. The final DMSO concentration in the assay should be <1%.

o Kinase Reaction Setup:

o

Add 2.5 pL of 4x (Rac)-Lartesertib dilution or vehicle (DMSO in kinase buffer) to the wells
of a 384-well plate.

[¢]

Add 2.5 pL of 4x substrate solution to each well.

[e]

Add 5 pL of 2x recombinant ATM enzyme solution to each well to a final volume of 10 L.

o

Incubate for 10 minutes at room temperature.

¢ Reaction Initiation:

o Add 10 pL of 2x ATP solution to each well to start the reaction. The final ATP concentration
should be at or near the Km for ATM.
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o Incubate for 60 minutes at 30°C.

e Reaction Termination and ATP Depletion:
o Add 20 pL of ADP-Glo™ Reagent to each well.[7]
o Incubate for 40 minutes at room temperature.[7]
o ADP to ATP Conversion and Signal Generation:
o Add 40 puL of Kinase Detection Reagent to each well.[8]
o Incubate for 30-60 minutes at room temperature.[9]
o Data Acquisition and Analysis:
o Measure luminescence using a plate-reading luminometer.
o Plot the luminescence signal against the logarithm of the inhibitor concentration.

o Determine the ICso value by fitting the data to a four-parameter logistic dose-response

curve.

Cell-Based Assay for ATM Inhibition: Western Blotting
for p-CHK2

This protocol describes how to measure the inhibition of ATM in a cellular context by assessing
the phosphorylation of its downstream target, CHK2, in response to ionizing radiation.
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Figure 3: Workflow for Western Blot Analysis of p-CHK2.
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Materials:

Cancer cell line with functional ATM (e.g., A549, MCF7)

(Rac)-Lartesertib

lonizing radiation source (e.g., X-ray irradiator)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane and transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSAin TBST)

Primary antibodies: Rabbit anti-phospho-CHK2 (Thr68), Rabbit anti-CHK2, Mouse anti-[3-
actin

HRP-conjugated secondary antibodies: anti-rabbit IgG-HRP, anti-mouse 1gG-HRP
Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Treatment:
o Seed cells in 6-well plates and allow them to attach overnight.

o Pre-treat cells with a range of concentrations of (Rac)-Lartesertib (e.g., 0-1000 nM) for 1-
2 hours.[6]

Induction of DNA Damage:

o Expose the cells to ionizing radiation (e.g., 5-10 Gy).
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o Return cells to the incubator for 1 hour to allow for ATM signaling activation.

e Protein Extraction:
o Wash cells with ice-cold PBS and lyse with RIPA buffer.
o Quantify protein concentration using the BCA assay.
o Western Blotting:
o Separate equal amounts of protein (e.g., 20-30 pg) on an SDS-PAGE gel.
o Transfer proteins to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies against p-CHK2 (Thr68), total CHK2, and
[3-actin overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies
for 1 hour at room temperature.

o Wash the membrane again and apply ECL substrate.
o Data Acquisition and Analysis:
o Capture the chemiluminescent signal using an imaging system.

o Quantify the band intensities and normalize the p-CHK2 signal to total CHK2 and then to
the loading control (B-actin).

o Plot the normalized p-CHK2 levels against the Lartesertib concentration to determine the
cellular ICso.

Cell-Based Assay for ATM Inhibition:
Immunofluorescence for y-H2AX Foci
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This protocol details the measurement of ATM inhibition by quantifying the formation of y-H2AX
foci in the nucleus following DNA damage.

Materials:

Cancer cell line (e.g., HeLa, U20S)

(Rac)-Lartesertib

« lonizing radiation source

e Coverslips

 Fixation solution (e.g., 4% paraformaldehyde in PBS)

e Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

» Blocking solution (e.g., 5% BSA in PBS)

e Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)

o Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse 1gG)
e DAPI nuclear stain

e Antifade mounting medium

» Fluorescence microscope or high-content imaging system

Procedure:

e Cell Culture and Treatment:

o Seed cells on coverslips in a 24-well plate and allow them to attach.

o Pre-treat cells with various concentrations of (Rac)-Lartesertib for 1-2 hours.

¢ Induction of DNA Damage:
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o Irradiate the cells (e.g., 2-5 Gy).

o Incubate for 30-60 minutes post-irradiation.

e Immunofluorescence Staining:

(¢]

Fix the cells with 4% paraformaldehyde for 15 minutes.

o Permeabilize with 0.25% Triton X-100 for 10 minutes.

o Block with 5% BSA for 1 hour.

o Incubate with anti-y-H2AX primary antibody overnight at 4°C.

o Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibody for 1 hour in
the dark.

o Counterstain nuclei with DAPI.
e Imaging and Analysis:

Mount the coverslips onto microscope slides with antifade medium.

[¢]

[e]

Acquire images using a fluorescence microscope.

o

Quantify the number of y-H2AX foci per nucleus using image analysis software (e.qg.,
ImageJ/Fiji).

A reduction in the number of IR-induced y-H2AX foci in Lartesertib-treated cells indicates
ATM inhibition.

(¢]

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to
measure the inhibition of ATM by (Rac)-Lartesertib. The combination of in vitro kinase assays
and cell-based methods allows for a comprehensive characterization of the inhibitor's potency

and its functional consequences within the cellular context of the DNA damage response.
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These assays are crucial for the continued development and understanding of ATM inhibitors
as potential cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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